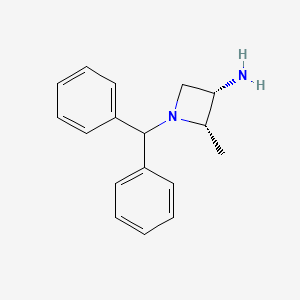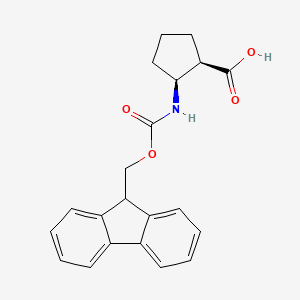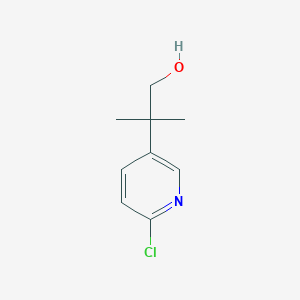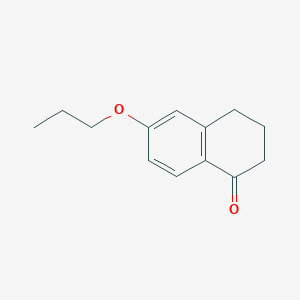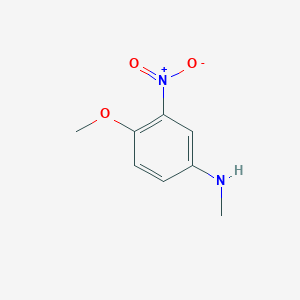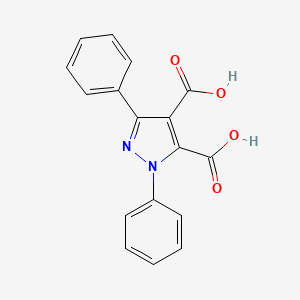
3-Methoxyisoquinoline
Descripción general
Descripción
3-Methoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are structural isomers of quinolines, characterized by a benzene ring fused to a pyridine ring. The methoxy group at the third position of the isoquinoline ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methoxyisoquinoline can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-methoxyisoquinoline with propargyl alcohol in the presence of dichlorobis(triphenylphosphine)palladium and cuprous iodide, followed by catalytic reduction to yield 3-(1-methoxy-3-isoquinolyl)propargyl alcohol . Another method involves the Pomeranz–Fritsch reaction, which provides an efficient route to isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the use of substituted or unsubstituted 3-methoxy-1 halogenated or trifluoro sulfonyl oxy isoquinoline as starting materials . These compounds undergo various chemical transformations under controlled conditions to yield the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxyisoquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Catalytic reduction can convert this compound to its corresponding tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and trifluoromethyl groups are used for substitution reactions.
Aplicaciones Científicas De Investigación
3-Methoxyisoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methoxyisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways . The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
3-Methoxyisoquinoline can be compared with other isoquinoline derivatives, such as:
6-Methoxyisoquinoline: Similar in structure but with the methoxy group at the sixth position.
1-Chloro-3-methoxyisoquinoline: Contains a chlorine atom in addition to the methoxy group.
Fluorinated Isoquinolines: These compounds have unique properties due to the presence of fluorine atoms.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-6-8-4-2-3-5-9(8)7-11-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOCQUFZHZWFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3108335.png)
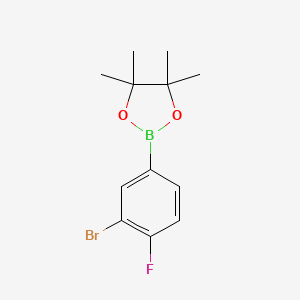
![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)

